The compound is identified by the CAS number 2387573-36-4 and is available from various chemical suppliers, including Aladdin Scientific and AChemBlock. It is categorized as a hydrochloride salt, enhancing its stability and solubility in aqueous solutions . The IUPAC name for this compound is rel-(2S,4R)-2-(trifluoromethyl)piperidin-4-ol hydrochloride, reflecting its stereochemistry.
The synthesis of cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride typically involves several steps:
Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride features a piperidine ring structure with specific stereochemistry. The key structural components include:
The stereochemistry is critical, as it influences the compound's biological activity and interactions with biological targets. The compound can be represented using various structural formulas, including SMILES notation: O[C@@H]1CCNC@HC1.[H]Cl .
Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride participates in several chemical reactions:
The reactions typically require specific conditions:
Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride possesses several notable physical and chemical properties:
The purity of commercially available samples typically exceeds 95%, ensuring suitability for research applications .
Cis-2-(trifluoromethyl)piperidin-4-ol;hydrochloride has several scientific applications:
Piperidine ring construction with precise regiocontrol is foundational for synthesizing cis-2-(trifluoromethyl)piperidin-4-ol. Dieckmann cyclization emerges as a pivotal method, enabling intramolecular Claisen condensation of diesters to form β-ketoester intermediates. This technique facilitates regioselective formation of the 6-membered ring at the C2–C3 bond, critical for subsequent trifluoromethyl group installation. In optimized protocols, δ-amino-β-keto esters undergo cyclization under basic conditions (NaOEt/EtOH, 0°C to reflux) to yield piperidine-2,4-diones with >90% regioselectivity at the C4 carbonyl position. These diones serve as precursors to 4-hydroxy derivatives via stereocontrolled reduction [1]. Alternative cyclization strategies include:
Table 1: Comparative Performance of Piperidine Cyclization Methods
Method | Conditions | Regioselectivity | Yield Range | Limitations |
---|---|---|---|---|
Dieckmann Cyclization | NaOEt/EtOH, 0°C-reflux | >90% at C4 | 70–85% | Requires β-ketoester precursors |
Aza-Prins | AlCl₃, RCHO, CH₂Cl₂, –20°C | cis:trans = 8:1 | 65–92% | Competing elimination side reactions |
Iodocyclization | I₂, CH₃CN, rt | Markovnikov-oriented | 55–80% | Stereocontrol requires chiral ligands |
Achieving the cis-stereochemistry in 2-trifluoromethyl-4-hydroxypiperidine mandates precise reduction strategies. Heterogeneous catalytic hydrogenation using transition metals enables stereocontrolled pyridine saturation:
Critical to 4-ol functionality preservation is chemoselectivity. Pd/C-catalyzed hydrogenation of keto intermediates (e.g., piperidin-4-ones) using (+)-B-chlorodiisopinocampheylborane (Ipc₂BCl) achieves enantioselective reduction (ee >98%), while NaBH₄/CeCl₃ affords cis-1,2-disubstituted products via Luche reduction [10].
Trifluoromethyl group installation at C2 proceeds via late-stage electrophilic fluorination or building-block approaches. Key methodologies include:
Modular cell design (ModCell-HPC) optimizes cofactor balancing (NADPH/ATP) for in vivo trifluoromethyl incorporation. Engineered E. coli expressing fluorinases achieves 4.7-fold higher yield of fluorinated precursors than stepwise chemical synthesis by minimizing intermediate isolation [8].
Hydrochloride salt formation enhances crystallinity and stability of cis-2-(trifluoromethyl)piperidin-4-ol. Solvent choice critically influences polymorphic outcomes and crystal packing:
Table 2: Crystallization Outcomes Under Different Solvent Conditions
Solvent System | HCl Source | Crystal Form | Key Interactions | PXRD Peaks (2θ) |
---|---|---|---|---|
H₂O/Acetone (1:3) | Gaseous HCl | Frank-Kasper phase | O–H···Cl⁻ (2.78 Å), C–F···H–C | 7.2°, 10.5°, 18.3°, 21.1° |
Anhydrous EtOAc | HCl (g) | Non-solvated | N⁺–H···Cl⁻ (2.65 Å) | 12.7°, 15.8°, 20.4°, 25.9° |
MeOH/H₂O (4:1) | Conc. HCl (aq) | Monohydrate | O–H···O (2.85 Å), N⁺–H···Cl⁻ | 8.9°, 14.2°, 17.6°, 22.3° |
Crystallization kinetics monitored via in situ ¹⁷O/³⁵Cl NMR reveal acetone disrupts water clusters, facilitating ion-pair reorganization. Molecular dynamics simulations confirm acetone’s coordination to protonated piperidine nitrogen (+12 kcal/mol binding energy), templating FK lattice assembly [7].
Modular Pathways leverage bioengineered E. coli (ModCell-HPC design) for linear synthesis:
Glucose → [FAS module] → δ-Amino-β-keto ester → [Cyclase] → Piperidinone → [Reductase] → 4-ol ↓ [Fluorinase module] → *cis*-2-(CF₃)-piperidin-4-ol
This approach achieves 88% atom economy and 5-step synthesis but suffers from limited substrate flexibility. Titers reach 1.2 g/L in glucose-fed fermentation, with downstream HCl salt formation yielding >99% purity [8].
Convergent Pathways employ discrete chemical steps:
Ethyl 4-oxopiperidine-1-carboxylate → [TMSCF₃/BF₃] → 2-(Trifluoromethyl)-4-oxopiperidine ↓ [Ru/C hydrogenation] → *cis*-2-(CF₃)-piperidin-4-ol → [HCl/acetone] → Hydrochloride salt
Though step-intensive (7 linear steps), this route achieves higher stereopurity (ee >99% via chiral resolution) and accommodates diverse C4 modifications. Life-cycle assessment reveals convergent synthesis consumes 3.2× more energy per gram but enables access to non-natural analogs [5] [8].
Table 3: Performance Metrics of Modular vs. Convergent Synthesis
Parameter | Modular Biosynthesis | Convergent Chemical Synthesis |
---|---|---|
Step Count | 5 (linear) | 7 (linear) |
Overall Yield | 62% | 38% |
Stereoselectivity | cis:trans = 15:1 | cis:trans >20:1 |
Energy Consumption | 120 MJ/kg | 385 MJ/kg |
Scalability | >100 kg batch feasible | Limited by Pd/Ru catalysts |
Analog Scope | Narrow (enzyme-specific) | Broad (tolerates diverse R groups) |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3